An In-depth Technical Guide to 4-Iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-2-methoxypyridine, with a focus on its application in cross-coupling reactions.
Chemical and Physical Properties
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 98197-72-9 | [1][4] |
| Molecular Formula | C₆H₆INO | [1][5] |
| Molecular Weight | 235.02 g/mol | [1] |
| Boiling Point | 106 °C at 15 Torr | [1][2][3] |
| Density (predicted) | 1.825 ± 0.06 g/cm³ | [1][2][3] |
| pKa (predicted) | 2.02 ± 0.10 | [2][3] |
| Refractive Index (predicted) | 1.598 | [1] |
| Flash Point | 104.034 °C | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, away from fire and oxidizing agents. | [2][3] |
Solubility: 4-Iodo-2-methoxypyridine is described as being soluble in some organic solvents.[1] While quantitative solubility data is not widely available, based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran, and likely less soluble in nonpolar solvents like hexane.
Spectral Data: The ¹H NMR spectrum of 4-Iodo-2-methoxypyridine in CDCl₃ shows characteristic peaks at approximately δ 3.86 (s, 3H, -OCH₃), 7.12-7.16 (m, 2H, pyridine protons), and 7.79 (d, 1H, J = 5.6 Hz, pyridine proton).[4]
Synthesis of 4-Iodo-2-methoxypyridine
There are several reported methods for the synthesis of 4-Iodo-2-methoxypyridine. Two common approaches are detailed below.
Method 1: From 2-Fluoro-4-iodopyridine
This method involves the nucleophilic substitution of the fluorine atom in 2-fluoro-4-iodopyridine with a methoxy group.[4]
Experimental Protocol:
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To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, add sodium methoxide (21.5 g, 398 mmol).
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Heat the reaction mixture to reflux for 3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and quench by adding 300 mL of water.
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Remove the methanol by distillation under reduced pressure.
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Extract the aqueous mixture with diethyl ether.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and remove the solvent by reduced pressure distillation to obtain the crude product.
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The crude product can be further purified by vacuum distillation or column chromatography.
The reported crude yield for this reaction is 91%.[4]
Caption: Synthesis of 4-Iodo-2-methoxypyridine from 2-Fluoro-4-iodopyridine.
Method 2: From 2-Chloropyridine
This multi-step synthesis starts with the more readily available 2-chloropyridine. The key steps involve N-oxidation, nitration, etherification, iodination, and finally deoxygenation.
Experimental Workflow:
Caption: Multi-step synthesis of 4-Iodo-2-methoxypyridine from 2-Chloropyridine.
Chemical Reactivity and Applications
The primary utility of 4-Iodo-2-methoxypyridine in organic synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to carbon-bromine or carbon-chlorine bonds. This allows for selective functionalization at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 4-Iodo-2-methoxypyridine can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.
Representative Experimental Protocol:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-2-methoxypyridine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
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Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos.
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Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
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Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General scheme for the Suzuki-Miyaura coupling of 4-Iodo-2-methoxypyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.
Representative Experimental Protocol:
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To a Schlenk flask under an inert atmosphere, add 4-Iodo-2-methoxypyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent such as THF or DMF with an amine.
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Add the terminal alkyne (1.1-1.5 equiv) via syringe.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
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After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General scheme for the Sonogashira coupling of 4-Iodo-2-methoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. 4-Iodo-2-methoxypyridine can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-methoxypyridine derivatives.
Representative Experimental Protocol:
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In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOtBu or K₃PO₄).
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Add 4-Iodo-2-methoxypyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
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Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
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Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: General scheme for the Buchwald-Hartwig amination of 4-Iodo-2-methoxypyridine.
Biological and Pharmacological Relevance
While specific studies on the biological activity of 4-Iodo-2-methoxypyridine are not readily found in the public domain, the methoxypyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.
Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. In these studies, the methoxypyridine core serves as a crucial part of the pharmacophore, and variations in its substitution pattern can significantly impact biological activity.
Furthermore, other methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.
Therefore, 4-Iodo-2-methoxypyridine represents a valuable starting material for the synthesis of novel methoxypyridine-containing compounds with potential therapeutic applications. Its utility in cross-coupling reactions allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety Information
4-Iodo-2-methoxypyridine is considered to be an irritant to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1] It may have acute toxicity and could be harmful to the environment.[1]
Conclusion
4-Iodo-2-methoxypyridine is a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its well-defined reactivity allows for the selective introduction of a wide array of functional groups at the 4-position of the pyridine ring. While its own biological profile is not extensively documented, its role as a precursor to pharmacologically relevant methoxypyridine derivatives underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
